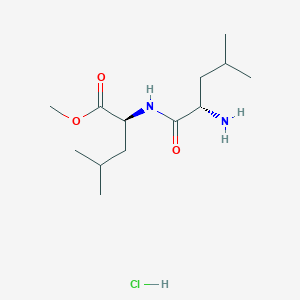

H-Leu-Leu-OMe HCl

説明

L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomal condensation product that has been reported to be cytotoxic towards natural killer cells and CD4+ and CD8+ T lymphocytes without affecting helper T cells and B cells. It has also been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells. Upon entry into cells via receptor-mediated endocytosis, LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. This condensation leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T cells and natural killer cells.

L-Leucyl-L-Leucine methyl ester (LLME) is a lysosomal condensation product that has been reported to be cytotoxic towards natural killer cells and CD4 It has also been shown to induce death of monocytes, polymorphonuclear leukocytes, and myeloid tumor cells. Upon entry into cells via receptor-mediated endocytosis, LLME undergoes a condensation process catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes. This condensation leads to lysosomal rupture and DNA fragmentation in DPPI-expressing immune cells such as cytotoxic T cells and natural killer cells.

科学的研究の応用

筋肉の発達における役割

“H-Leu-Leu-OMe HCl”は、筋肉の発達に重要な役割を果たす必須アミノ酸であるロイシンの修飾型です . この誘導体は、さまざまな生物におけるロイシンの生化学的および生理学的影響を調べるための実験室実験で使用されています .

RPEにおけるインフラマソーム活性化

加齢黄斑変性(AMD)の病因の文脈において、“this compound”は、網膜色素上皮(RPE)細胞におけるインフラマソームの活性化を研究するために研究で使用されてきました . この化合物は、カスパーゼ-1の切断、サイトカインの分泌、XIAPの減少につながり、これはZ-YVAD-FMKによって抑制することができます .

細胞傷害性を持つリンパ球の排除

“this compound”は、細胞傷害性を持つリンパ球を選択的に排除します . この特性は、免疫学的研究において、これらの細胞がさまざまな疾患状態において果たす役割を理解するために利用されています .

エンドリソソーム経路ストレスの誘導

“this compound”は、エンドリソソーム経路ストレスを誘導する可能性があります . この機能は、細胞生物学的研究において、細胞機能と疾患の発症におけるエンドリソソームストレスの影響を調べるために利用されています .

インフラマソーム活性の調節における役割

AMDの文脈において、“this compound”は、RPEにおけるXIAPの調節的役割を研究するために使用されてきました . この化合物の刺激は、カスパーゼ-1の切断、サイトカインの分泌、XIAPの減少につながりました

作用機序

Target of Action

H-Leu-Leu-OMe Hydrochloride, also known as Methyl leucylleucinate HCl, primarily targets proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous physiological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

H-Leu-Leu-OMe Hydrochloride interacts with proteases, affecting their specificity, mechanism, and kinetics of action . This interaction can be used to investigate the role of proteases in physiological processes and for designing inhibitors .

Biochemical Pathways

The compound induces endolysosomal pathway stress . The endolysosomal pathway is involved in the transport of proteins and other macromolecules to lysosomes for degradation. Stress in this pathway can lead to the disruption of cellular homeostasis and induce cell death .

Result of Action

H-Leu-Leu-OMe Hydrochloride selectively eliminates lymphocytes with cytotoxic potential . It can also induce cell death in immune cells such as mast cells, phagocytes, monocytes/macrophages, and natural killer cells . This is achieved through protease-dependent cell death, a form of apoptosis .

生化学分析

Biochemical Properties

H-Leu-Leu-OMe Hydrochloride selectively eliminates lymphocytes with cytotoxic potential . It can also induce endolysosomal pathway stress . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

It is known to influence cell function by selectively eliminating lymphocytes with cytotoxic potential . The impact on cell signaling pathways, gene expression, and cellular metabolism is not specified in the available literature.

Molecular Mechanism

It is known to exert its effects at the molecular level by inducing endolysosomal pathway stress . The details of any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.

生物活性

H-Leu-Leu-OMe hydrochloride (H-Leu-Leu-OMe HCl) is a dipeptide derivative of leucine, notable for its biological activities, particularly in immunology and cell biology. This compound has been investigated for its effects on various cell types, including lymphocytes and parasitic organisms. The following sections summarize the key findings regarding its biological activity, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C₁₃H₂₇ClN₂O₃

- Molecular Weight : 281.82 g/mol

- Solubility : Soluble in methanol

- Melting Point : 171-184 °C

This compound exhibits lysosomotropic properties , meaning it preferentially accumulates in lysosomes. This accumulation leads to lysosomal destabilization, which is crucial for its cytotoxic effects on specific cell types.

-

Cytotoxicity in Lymphocytes :

- H-Leu-Leu-OMe selectively induces necrosis in cytotoxic lymphocytes while sparing helper T cells and B cells. This selectivity is attributed to the higher levels of dipeptidyl peptidase I (DPP I) in cytotoxic lymphocytes, which metabolizes H-Leu-Leu-OMe into membranolytic metabolites that promote cell death .

- In studies, exposure to H-Leu-Leu-OMe resulted in a significant increase in necrotic cell populations over time, indicating that necrosis is the primary mode of cell death induced by this compound .

-

Effects on Trypanosoma brucei :

- H-Leu-Leu-OMe has shown potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound disrupts lysosomal integrity in the parasite, leading to necrotic cell death .

- Flow cytometry and immunofluorescence studies demonstrated that treatment with H-Leu-Leu-OMe caused fragmentation of lysosomes and an increase in necrotic cells within a few hours of exposure .

Table 1: Summary of Biological Activities

Table 2: Uptake Kinetics of H-Leu-Leu-OMe

| Cell Type | Concentration (µM) | Uptake Rate (nmol/10^6 cells) | Km (µM) |

|---|---|---|---|

| Monocytes | 250 | 15 ± 2 | 100-200 |

| Cytotoxic T cells | 250 | 20 ± 3 | 100-200 |

| B cells | 250 | 5 ± 1 | N/A |

Case Studies

- Study on Cytotoxic Lymphocytes :

- Impact on T. brucei :

特性

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXQFTNCULOWRV-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6491-83-4 | |

| Record name | Methyl leucylleucinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006491834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 76R0TP2LNW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R0TP2LNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。